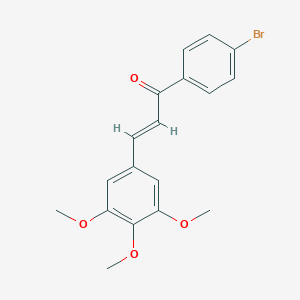![molecular formula C24H24ClN5O B504615 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504615.png)
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery .
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-component reactions. One common method is the cyclocondensation reaction, which can be performed under both conventional and green synthesis conditions. For instance, a one-pot multi-component reaction involving 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, and malononitrile can yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly as a CDK2 inhibitor, which targets tumor cells selectively.
Antimicrobial Activity: The compound has demonstrated moderate to strong antimicrobial activity against various microbial strains.
Anticancer Activity: Studies have shown its efficacy against renal cancer cell lines and other cancer types.
Pharmacological Potential: It has been explored for its potential in treating diseases like Parkinson’s, CNS cancer, and human leukemia.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory effect .
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidin-4-ol: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its CDK2 inhibitory activity.
1-Phenyl-3-methyl-4-aryl-pyrazolo[3,4-d]pyrimidine-6-thiol: Evaluated for its antimicrobial properties.
Propiedades
Fórmula molecular |
C24H24ClN5O |
|---|---|
Peso molecular |
433.9g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methylpiperidin-1-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24ClN5O/c1-16-11-13-28(14-12-16)19-7-9-20(10-8-19)29-17(2)27-23-22(24(29)31)15-26-30(23)21-5-3-18(25)4-6-21/h3-10,15-16H,11-14H2,1-2H3 |
Clave InChI |
FCPILGUUNQWDPT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl)C |
SMILES canónico |
CC1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504532.png)
![4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504533.png)


![2-(2-Thienyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B504540.png)


![2-[4-(Benzyloxy)phenyl]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B504544.png)



![2-[4-(Benzyloxy)phenyl]-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B504551.png)


